molecular formula C17H22N2O3 B11091362 (4-Nitrophenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone CAS No. 88502-95-8

(4-Nitrophenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone

Cat. No.: B11091362
CAS No.: 88502-95-8
M. Wt: 302.37 g/mol
InChI Key: JCIJVASDCBGDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,3-TRIMETHYL-6-(4-NITROBENZOYL)-6-AZABICYCLO[321]OCTANE is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-TRIMETHYL-6-(4-NITROBENZOYL)-6-AZABICYCLO[3.2.1]OCTANE typically involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening . This method is efficient and allows for the construction of the bicyclic skeleton with high regioselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

1,3,3-TRIMETHYL-6-(4-NITROBENZOYL)-6-AZABICYCLO[3.2.1]OCTANE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in diethyl ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

1,3,3-TRIMETHYL-6-(4-NITROBENZOYL)-6-AZABICYCLO[3.2.1]OCTANE has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3,3-TRIMETHYL-6-(4-NITROBENZOYL)-6-AZABICYCLO[3.2.1]OCTANE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3-TRIMETHYL-6-(4-NITROBENZOYL)-6-AZABICYCLO[3.2.1]OCTANE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications.

Properties

CAS No.

88502-95-8

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

(4-nitrophenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone

InChI

InChI=1S/C17H22N2O3/c1-16(2)8-14-9-17(3,10-16)11-18(14)15(20)12-4-6-13(7-5-12)19(21)22/h4-7,14H,8-11H2,1-3H3

InChI Key

JCIJVASDCBGDOI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.